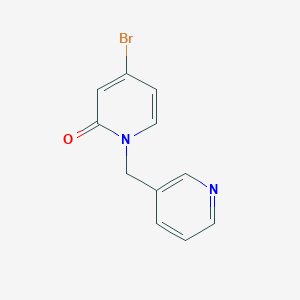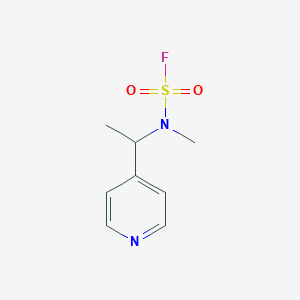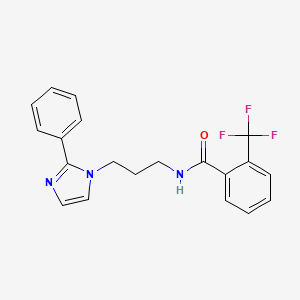
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its imidazole ring and trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of an amido-nitrile precursor, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are usually mild to accommodate various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazoles or benzamides.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its imidazole ring is particularly useful in the development of new drugs and functional materials.
Biology: The biological applications of this compound include its potential use as a therapeutic agent. Its structural features make it suitable for targeting specific biological pathways and receptors.
Medicine: N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide has shown promise in preclinical studies for its anti-inflammatory and antimicrobial properties. It may be developed into a drug for treating various conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other functional materials. Its unique chemical properties make it valuable for a wide range of applications.
作用机制
The mechanism by which N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and bioavailability, making it more effective in biological systems.
相似化合物的比较
Imidazole derivatives: These compounds share the imidazole ring structure and are used in various pharmaceutical and industrial applications.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group and exhibit similar properties, such as increased stability and bioactivity.
Uniqueness: N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide stands out due to its combination of the imidazole ring and trifluoromethyl group, which provides unique chemical and biological properties
属性
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)17-10-5-4-9-16(17)19(27)25-11-6-13-26-14-12-24-18(26)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJPNZPHSREOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
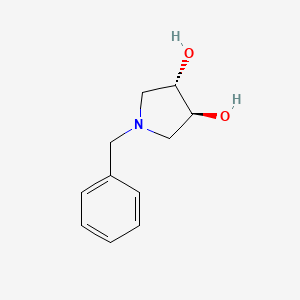
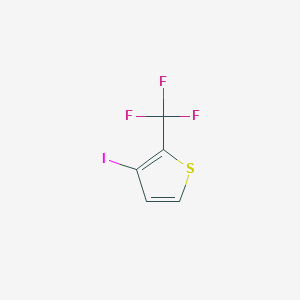
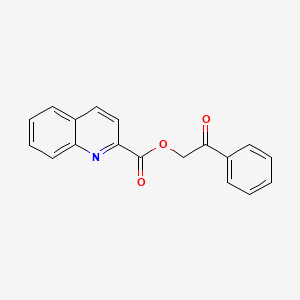
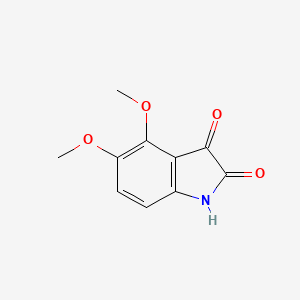
![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)
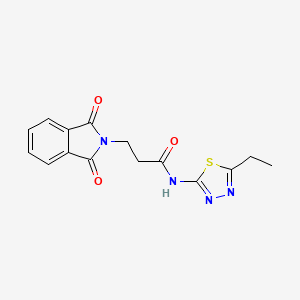
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)
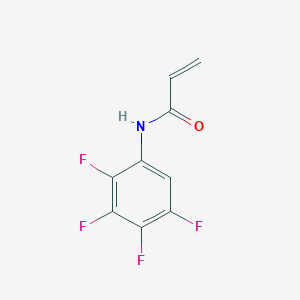
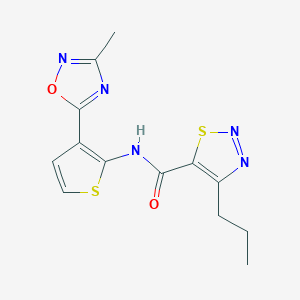
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2736410.png)
